11-Oxomogroside IVA is a natural compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound is part of a larger family of mogrosides, which are triterpenoid glycosides renowned for their intense sweetness and potential health benefits. The classification of 11-oxomogroside IVA places it within the category of mogrosides, specifically noted for its unique structural characteristics and biological activities.
11-Oxomogroside IVA is primarily found in the dried fruit of Siraitia grosvenorii, which is native to southern China and has been used in traditional medicine for centuries. The classification of this compound can be detailed as follows:
The synthesis of 11-oxomogroside IVA can be approached through several methods, including enzymatic transformations and chemical synthesis.
The molecular structure of 11-oxomogroside IVA is characterized by its complex arrangement of carbon atoms, hydroxyl groups, and a ketone functional group.
11-Oxomogroside IVA participates in various chemical reactions that are significant for its functionality:
These reactions are often facilitated by enzymatic pathways or through chemical reagents under controlled conditions.
The mechanism of action for 11-oxomogroside IVA involves several pathways:
The physical and chemical properties of 11-oxomogroside IVA are essential for understanding its behavior in various applications:
Relevant data indicates that its stability and solubility profile make it an attractive candidate for use in food products and supplements.
The applications of 11-oxomogroside IVA span several fields:
Siraitia grosvenorii (Swingle) C. Jeffrey, commonly known as luo han guo or monk fruit, is a perennial vine endemic to the mountainous regions of southern China, particularly Guangxi, Guizhou, and Hunan provinces [4] [10]. This species belongs to the Cucurbitaceae family and thrives at elevations of 200–800 meters with high humidity, mist coverage, and well-drained soils [10]. The plant exhibits a dioecious reproductive system, with male and female flowers requiring specialized pollination due to sticky pollen unsuited for wind or insect dispersal [10]. Its spherical or oblong fruits (6–11 cm long; 4–8 cm diameter) undergo a distinct maturation process over 85–90 days post-pollination, transitioning from green-brown to yellow-brown and developing a brittle pericarp when dried [4] [7].
S. grosvenorii has been cultivated for over 200 years in China, with Guangxi Province producing >70% of the global supply [4] [7]. The fruit's economic value derives from mogrosides—cucurbitane-type triterpenoid glycosides that accumulate predominantly during late maturation (70–85 days post-pollination). Histological studies reveal dense multicellular uniseriate trichomes on leaf surfaces and a trilocular ovary structure housing seeds [10], adaptations linked to secondary metabolite production.
Table 1: Botanical Characteristics of Siraitia grosvenorii
| Plant Part | Morphological Features | Ecological Significance |
|---|---|---|
| Fruit | Spherical/oblong (6–11 cm length; 4–8 cm diameter); yellow-brown surface with glandular scales; brittle dry pericarp | Protective tissue for mogroside accumulation; color signals maturation stage |
| Leaf | Ovate-cordate (12–23 cm length); dense ventral trichomes (higher density in males) | Trichomes may protect against herbivory and regulate transpiration |
| Flower | Dioecious; short-lived; sticky pollen; trilocular ovary with 2 ovules per locule | Prevents self-pollination; requires manual intervention for fruit set |
| Seed | Pale yellow, broadly ovate (15–18 mm length); radial striae and furrows | Physical dormancy mechanisms; slow germination (12–31 days) |
Cucurbitane triterpenoids constitute >131 identified compounds in S. grosvenorii, characterized by a tetracyclic 10α-cucurbit-5-ene skeleton with varying hydroxylation and glycosylation patterns [1] [7]. Mogrosides are classified into five categories based on functional group modifications:
11-Oxomogroside IVA (C₅₄H₉₀O₂₄; MW 1123.3 g/mol) belongs to Group II, distinguished by a ketone group at C-11 instead of the typical hydroxyl moiety [1] [8]. This oxidation confers unique biochemical properties, including altered solubility and bioactivity. The compound features a mogrol aglycone core with four glycosyl units: two β-D-glucosyl residues at C-3 and C-24 positions, and additional branched glucose moieties forming β-(1→6) linkages [5].
Table 2: Structural Features of 11-Oxomogroside IVA vs. Key Mogrosides
| Compound | C-11 Functional Group | Glycosylation Pattern | Molecular Formula | Sweetness Profile |
|---|---|---|---|---|
| 11-Oxomogroside IVA | Ketone (oxo) | Tetra-glycoside (4 glucose units) | C₅₄H₉₀O₂₄ | Bitter |
| Mogroside V | α-Hydroxyl | Penta-glycoside (5 glucose units) | C₆₀H₁₀₂O₂₉ | 425× sucrose |
| Siamenoside I | α-Hydroxyl | Hexa-glycoside (6 glucose units) | C₆₆H₁₁₂O₃₄ | 563× sucrose |
| Mogroside IIIE | β-Hydroxyl | Tri-glycoside (3 glucose units) | C₄₂H₇₂O₁₄ | Tasteless/bitter |
The C-11 ketone critically influences taste perception. While mogrosides with 11α-hydroxyl groups and ≥4 glucose units (e.g., mogroside V, siamenoside I) exhibit intense sweetness, 11-oxidized derivatives like 11-oxomogroside IVA are characteristically bitter due to conformational changes in taste receptor interactions [7]. Biosynthetically, 11-oxomogrosides arise via cytochrome P450-mediated oxidation of mogrol precursors during fruit maturation [5] [7].
Table 3: Glycosylation Enzymes in Mogroside Biosynthesis
| Enzyme | Reaction Type | Substrate Specificity | Catalytic Efficiency | Role in Pathway |
|---|---|---|---|---|
| UGT74AC1 (engineered) | Primary glycosylation | Mogrol C-3/C-24 hydroxyls | 104× wild-type (after mutagenesis) | Converts mogrol → mogroside IIE |
| UGT94-289-3 | Branched glycosylation | Mogroside IIE/IIIE | 0.021 mU/mg (wild-type); 12.42 mU/mg (optimized) | Adds β-(1→6) glucose to C-24 chain |
| UGTMS1 | Branched glycosylation | Mogroside IIE | 74–400× improved efficiency via engineering | Synthesizes mogroside IIIA → IVA |
The phytochemistry of S. grosvenorii was first systematically investigated in the 20th century:
Oxidized derivatives like 11-oxomogroside IVA emerged later through advanced chromatographic techniques. In 2011, Chaturvedula and Prakash reported complete ¹H/¹³C NMR assignments for six purified mogrosides—including 11-oxomogroside V—using 2D-COSY, HSQC, HMBC, and NOESY spectroscopy [1]. This enabled precise structural differentiation of C-11 variants, revealing that 11-oxidation occurs naturally during late fruit maturation (70–85 days post-pollination) and correlates with environmental stressors [7] [10].
Contemporary research focuses on enzymatic and microbial biotransformation to produce oxidized mogrosides. Ganoderma lucidum mycelium efficiently converts mogroside V to 11-oxo derivatives via β-glucosidase-mediated deglycosylation [3], while engineered glycosyltransferases (e.g., UGT94-289-3 mutants) enable regiospecific synthesis of oxidized analogs [5]. These advances address the low natural abundance (<0.1% dry weight) of 11-oxomogroside IVA in fruits [8].
Table 4: Milestones in Mogroside Research
| Year | Discovery/Advancement | Key Researchers/Methods | Significance |
|---|---|---|---|
| 1938 | First ethnobotanical documentation | Groff & Cheung (unpublished manuscript) | Described traditional uses for fever/inflammation |
| 1975 | Crude mogroside extraction | C.H. Lee (solvent extraction) | Identified sweet principles |
| 1983 | Structural elucidation of mogrosides IV/V/VI | Takemoto et al. (chromatography) | Established cucurbitane backbone |
| 2011 | Complete NMR assignments for oxidized mogrosides | Chaturvedula & Prakash (2D-NMR) | Differentiated 11-oxo derivatives |
| 2022 | Enzyme engineering for mogroside synthesis | Li et al. (UGT mutants) | Achieved 91–99% yield of mogroside V analogs |
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